molecular formula C17H12Cl3NO4S B1505830 Enolicam CAS No. 59755-82-7

Enolicam

Cat. No.: B1505830
CAS No.: 59755-82-7
M. Wt: 432.7 g/mol
InChI Key: ANOGOQXCGBMIJV-UHFFFAOYSA-N
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Description

ENOLICAM is a non-steroidal anti-inflammatory drug known for its combined cyclooxygenase and lipoxygenase inhibitory activity. It is effective in trapping oxygen radicals and has shown efficacy in animal models of traumatic shock and osteoarthritis .

Preparation Methods

ENOLICAM can be synthesized through a series of chemical reactions. The oxidation of 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin with hydrogen peroxide in acetic acid-water mixture produces 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin-1,1-dioxide. This compound reacts with pyrrolidine and p-toluenesulfonic acid in refluxing benzene to form 7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-1,1-dioxide. The final step involves the condensation of this intermediate with 3,4-dichlorophenyl isocyanate in hot tetrahydrofuran, followed by hydrolysis with hydrochloric acid in refluxing ethanol-water .

Chemical Reactions Analysis

ENOLICAM undergoes various chemical reactions, including:

Scientific Research Applications

ENOLICAM has several scientific research applications:

Mechanism of Action

ENOLICAM exerts its effects by inhibiting the cyclooxygenase and lipoxygenase enzymes, leading to a decrease in the synthesis of prostaglandins and leukotrienes. These molecules are involved in mediating inflammation and pain. By trapping oxygen radicals, this compound also reduces oxidative stress, which contributes to its anti-inflammatory effects .

Comparison with Similar Compounds

ENOLICAM is unique due to its combined inhibition of both cyclooxygenase and lipoxygenase enzymes. Similar compounds include:

Biological Activity

Enolicam, also known as this compound sodium anhydrous, is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits a range of biological activities primarily through its anti-inflammatory properties. This article provides a detailed examination of this compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound belongs to the class of benzothiepin derivatives and is characterized by its unique molecular structure, which includes a chloro substituent and a pyrrolidine moiety. Its molecular formula is C₁₉H₁₈ClN₃O₂S, with a molecular weight of approximately 454.7 g/mol .

Mechanism of Action:

  • Inhibition of Enzymes: this compound acts by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This dual inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, which are crucial in the inflammatory response .
  • Radical Trapping: Additionally, this compound has shown the ability to trap oxygen radicals, contributing to its protective effects against oxidative stress .

Biological Activities

This compound exhibits several biological activities that are significant for therapeutic applications:

  • Anti-inflammatory Effects: It has been extensively studied for its anti-inflammatory properties, making it a candidate for treating various inflammatory conditions .
  • Osteoarthritis and Traumatic Shock: Research indicates that this compound may be effective in animal models for conditions such as osteoarthritis and traumatic shock due to its ability to modulate inflammatory pathways .
  • Oxidative Stress Mitigation: Its capacity to trap oxygen radicals suggests potential benefits in diseases characterized by oxidative stress .

Table 1: Summary of Research Findings on this compound

Study FocusFindingsReference
Inhibition of COX/LOXSignificant reduction in pro-inflammatory mediators in vitro
Animal ModelsEffective in reducing inflammation in models of osteoarthritis
Oxidative StressDemonstrated ability to mitigate oxidative damage in cellular assays
Combination TherapyEnhanced efficacy when used with other anti-inflammatory agents

Case Study: Efficacy in Osteoarthritis

A study conducted on the effects of this compound in an animal model of osteoarthritis demonstrated significant improvements in joint inflammation and pain management. The results indicated that treatment with this compound led to reduced levels of inflammatory cytokines and improved mobility scores compared to control groups. This highlights the potential application of this compound in managing chronic inflammatory conditions such as osteoarthritis.

Properties

CAS No.

59755-82-7

Molecular Formula

C17H12Cl3NO4S

Molecular Weight

432.7 g/mol

IUPAC Name

7-chloro-N-(3,4-dichlorophenyl)-5-hydroxy-1,1-dioxo-2,3-dihydro-1λ6-benzothiepine-4-carboxamide

InChI

InChI=1S/C17H12Cl3NO4S/c18-9-1-4-15-12(7-9)16(22)11(5-6-26(15,24)25)17(23)21-10-2-3-13(19)14(20)8-10/h1-4,7-8,22H,5-6H2,(H,21,23)

InChI Key

ANOGOQXCGBMIJV-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)C2=C(C=C(C=C2)Cl)C(=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)O

Canonical SMILES

C1CS(=O)(=O)C2=C(C=C(C=C2)Cl)C(=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)O

Key on ui other cas no.

59755-82-7

Synonyms

CGS 5391B
CGS-5391B
enolicam
enolicam, sodium salt

Origin of Product

United States

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